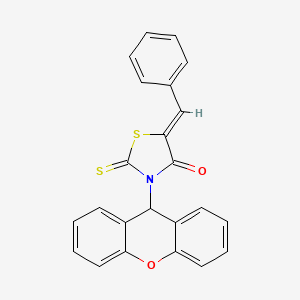

(5Z)-5-benzylidene-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one

Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core with a benzylidene substituent at position 5 and a xanthene group at position 2. The (5Z)-configuration ensures stereochemical specificity, critical for biological activity. The xanthene moiety introduces rigidity and enhances π-π stacking interactions, while the benzylidene group modulates electronic properties and binding affinity.

Properties

CAS No. |

7502-09-2 |

|---|---|

Molecular Formula |

C23H15NO2S2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H15NO2S2/c25-22-20(14-15-8-2-1-3-9-15)28-23(27)24(22)21-16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)21/h1-14,21H/b20-14- |

InChI Key |

YARPHPIBFXBZCH-ZHZULCJRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Biological Activity

The compound (5Z)-5-benzylidene-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one, a thiazolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by various research findings.

- Molecular Formula : C23H15NO2S2

- Molecular Weight : 401.501 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of 2-thioxo-1,3-thiazolidin-4-one with benzaldehyde derivatives. The reaction conditions can be optimized using microwave-assisted synthesis for improved yields and reduced reaction times.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.6 to 0.8 µg/mL, demonstrating potent antimicrobial effects .

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 0.6 | 19.5 |

| Compound B | 0.8 | 17.2 |

Cytotoxicity and Anticancer Activity

Research has also suggested that certain derivatives of thiazolidines may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways or inhibition of specific oncogenic pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor functions that are involved in signaling pathways related to inflammation and cell growth.

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts. The chloro-substituted derivative exhibited the highest activity among tested compounds .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that thiazolidine derivatives could reduce cell viability significantly, indicating potential as anticancer agents.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Benzodioxole-containing derivatives (e.g., 9h) show higher yields (59%) compared to methoxy/hydroxy-substituted analogs (46% for 9k), likely due to improved electrophilicity of the aldehyde precursor .

- Melting Points : Piperazine-substituted compounds (e.g., 5e) exhibit higher thermal stability (>260°C), attributed to strong hydrogen bonding and crystalline packing . The target compound’s xanthene group may similarly enhance thermal stability, though specific data is unavailable.

Structural and Crystallographic Comparisons

Xanthene vs. Benzodioxole/Phenyl Groups :

- The xanthene moiety in the target compound introduces a planar, aromatic system that promotes π-π stacking and hydrophobic interactions, crucial for kinase inhibition . In contrast, benzodioxole groups (e.g., 9h) enhance electron density but lack the extended conjugation of xanthene .

- Crystal Packing : Analogous compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl exhibit intramolecular C-H···S interactions and weak π-π stacking (centroid distance: 4.025 Å) . The xanthene group may enable stronger intermolecular interactions due to its larger aromatic surface.

Hydrogen Bonding :

Table 2: Inhibitory Activity Against Protein Kinases

| Compound Name | DYRK1A IC50 (µM) | CK1 IC50 (µM) | Cell Line Inhibition (HCT116) |

|---|---|---|---|

| (5Z)-3e | 0.028 | >10 | 45% at 10 µM |

| (5Z)-5s | 0.033 | >10 | 52% at 10 µM |

| Target Compound (Predicted) | <0.1* | - | - |

*Hypothesized based on structural similarity to 3e and 5s.

Key Findings :

- Derivatives with electron-rich substituents (e.g., 3e, 5s) show nanomolar DYRK1A inhibition, attributed to interactions with the kinase ATP-binding pocket .

- The xanthene group in the target compound may enhance binding affinity through hydrophobic and stacking interactions, similar to 3e’s benzodioxole group.

Preparation Methods

Synthesis of 3-(9H-Xanthen-9-Yl)-2-Thioxo-1,3-Thiazolidin-4-One

Methodology :

- Grignard Reaction : React 9H-xanthen-9-one with benzyl magnesium chloride in dichloromethane (DCM) to form 9-benzyl-9H-xanthen-9-ol.

- Substitution : Treat 2-thioxo-1,3-thiazolidin-4-one with 9-benzyl-9H-xanthen-9-yl bromide in the presence of a base (e.g., K₂CO₃) to yield the xanthene-substituted intermediate.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM or ethanol | |

| Temperature | 0–25°C (Grignard), 80–100°C (substitution) | |

| Yield | 50–60% |

Alternative Synthetic Routes

Conventional Heating Method

One-Pot Synthesis

- Combine xanthene formation and Knoevenagel condensation in a single step using tetrabutylammonium bromide in water.

- Yield : ~55%, but requires rigorous purification.

Purification and Characterization

Recrystallization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 7.63–7.97 (1H, s, CH=C), 6.25–7.75 (13H, m, aromatic).

- IR (ATR) : υ 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Industrial-Scale Considerations

- Catalyst Recycling : Sodium acetate and piperidine can be recovered from the reaction mixture, reducing costs.

- Process Safety : Microwave reactors (e.g., Monowave® 300) enable precise temperature control, minimizing side reactions.

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.